molecular formula C8H7BrN2O2S B1444433 Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate CAS No. 901122-44-9

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Cat. No. B1444433
Key on ui cas rn: 901122-44-9
M. Wt: 275.12 g/mol
InChI Key: DMUMAAIQJXASCL-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

A 2 M aqueous solution (10 ml) of potassium hydroxide was added to a solution of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (265 mg, 0.96 mmol) in methanol (20 ml), and the mixture was stirred at room temperature for 18 hr. Methanol was removed by distillation under the reduced pressure, and the reaction solution was poured into 2 M hydrochloric acid (30 ml) under ice cooling to precipitate a solid. The resultant solid was washed with water, and a mixed solvent composed mainly of ethanol and toluene was added thereto. The solvent was removed by distillation under the reduced pressure, and the residue was thoroughly dried to give 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (236 mg, quantitative) as a white solid.
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[S:8][C:7]2=[C:9]([C:12]([O:14]CC)=[O:13])[N:10]=[CH:11][N:6]2[CH:5]=1>CO>[Br:3][C:4]1[S:8][C:7]2=[C:9]([C:12]([OH:14])=[O:13])[N:10]=[CH:11][N:6]2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
265 mg
Type
reactant
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
the reaction solution was poured into 2 M hydrochloric acid (30 ml) under ice cooling
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
WASH
Type
WASH
Details
The resultant solid was washed with water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was thoroughly dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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